molecular formula C19H22ClN3O2 B1223916 [4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone

[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone

Cat. No. B1223916
M. Wt: 359.8 g/mol
InChI Key: CBVFPRUULJLOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone is a member of piperazines.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's structural properties have been characterized in detail. For instance, a similar compound was analyzed through X-ray diffraction (XRD) study, revealing specific crystalline properties (Lakshminarayana et al., 2009). Such studies are essential for understanding the molecular geometry and potential interaction mechanisms.

Antimicrobial Activity

Compounds structurally related to the query compound have been synthesized and tested for their antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives that showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications in developing new antimicrobial agents.

Potential in Parkinson's Disease Imaging

A study by Wang et al. (2017) involved the synthesis of a compound structurally similar to the query for use in imaging LRRK2 enzyme in Parkinson's disease using PET scans (Wang et al., 2017). This indicates its potential role in neurological research and diagnostics.

Enzyme Inhibitory Activity

A series of compounds, including ones structurally similar to the query compound, were synthesized and screened for their inhibitory activity against enzymes like α-glucosidase (Abbasi et al., 2019). This points to potential therapeutic applications in treating conditions like diabetes.

G Protein-Coupled Receptor Antagonists

Compounds structurally related to the query have been synthesized as antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7) (Romero et al., 2012). This research contributes to understanding signal transduction pathways and could aid in developing new therapeutic agents.

Structural Isomorphism in Small Heterocyclic Analogues

Studies on isomorphous structures, such as those involving the chloro-methyl exchange rule, can inform the synthesis of new compounds with desired properties (Swamy et al., 2013). This is crucial for designing drugs with specific molecular interactions.

properties

Product Name

[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone

InChI

InChI=1S/C19H22ClN3O2/c1-3-25-18-16(5-4-8-21-18)19(24)23-11-9-22(10-12-23)17-13-15(20)7-6-14(17)2/h4-8,13H,3,9-12H2,1-2H3

InChI Key

CBVFPRUULJLOTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.